molecular formula C23H16BrClN4O3S B2622821 1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 687580-94-5

1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B2622821
CAS RN: 687580-94-5
M. Wt: 543.82
InChI Key: ZMKQJKVJIFDYBV-UHFFFAOYSA-N
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Description

1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H16BrClN4O3S and its molecular weight is 543.82. The purity is usually 95%.
BenchChem offers high-quality 1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-chlorophenyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)urea, which is synthesized from 4-chloroaniline and 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione. The second intermediate is 7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine, which is synthesized from 7-bromo-4-oxopyrido[1,2-a]pyrimidine and formaldehyde. The two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "4-chloroaniline", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "7-bromo-4-oxopyrido[1,2-a]pyrimidine", "formaldehyde", "sodium cyanoborohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 1-(4-chlorophenyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)urea", "- Dissolve 4-chloroaniline (1.0 equiv) and 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione (1.0 equiv) in acetic acid (10 mL) and ethanol (10 mL)", "- Heat the reaction mixture at 80°C for 4 hours", "- Cool the reaction mixture to room temperature and filter the resulting solid", "- Wash the solid with water and dry to obtain the intermediate", "Step 2: Synthesis of 7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine", "- Dissolve 7-bromo-4-oxopyrido[1,2-a]pyrimidine (1.0 equiv) and formaldehyde (1.2 equiv) in ethanol (10 mL)", "- Heat the reaction mixture at reflux for 6 hours", "- Cool the reaction mixture to room temperature and add sodium cyanoborohydride (1.2 equiv)", "- Stir the reaction mixture at room temperature for 2 hours", "- Quench the reaction with water and extract with ethyl acetate", "- Dry the organic layer over sodium sulfate and concentrate to obtain the intermediate", "Step 3: Coupling of Intermediates", "- Dissolve 1-(4-chlorophenyl)-3-(5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)urea (1.0 equiv) and 7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine (1.2 equiv) in ethanol (10 mL)", "- Add sodium cyanoborohydride (1.2 equiv) and acetic acid (1.2 equiv)", "- Stir the reaction mixture at room temperature for 24 hours", "- Quench the reaction with water and extract with ethyl acetate", "- Dry the organic layer over sodium sulfate and concentrate to obtain the final product" ] }

CAS RN

687580-94-5

Product Name

1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C23H16BrClN4O3S

Molecular Weight

543.82

IUPAC Name

1-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H16BrClN4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-4-15(25)5-7-17)23(32)28(22)11-16-9-19(30)27-10-14(24)3-8-18(27)26-16/h3-10H,11H2,1-2H3

InChI Key

ZMKQJKVJIFDYBV-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Br)C5=CC=C(C=C5)Cl)C

solubility

not available

Origin of Product

United States

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